(5-Ethyl-1,3-thiazol-2-yl)methanamine

Descripción

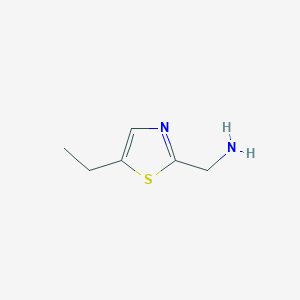

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-ethyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-5-4-8-6(3-7)9-5/h4H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXYPLDNOJHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017435-71-0 | |

| Record name | (5-ethyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 5 Ethyl 1,3 Thiazol 2 Yl Methanamine

Nucleophilic and Electrophilic Reactivity of the Thiazole (B1198619) Ring at C-2 and C-5

The thiazole ring possesses a unique electronic profile that dictates its reactivity. Due to the electronegativity of the nitrogen and sulfur heteroatoms, the C-2 position is relatively electron-deficient, making it susceptible to attack by nucleophilic reagents. ias.ac.in Conversely, the C-5 position can exhibit nucleophilic character, a trait that is enhanced by the presence of the electron-donating ethyl group in (5-Ethyl-1,3-thiazol-2-yl)methanamine.

Studies on related 2-aminothiazole (B372263) structures have shown that the C-5 carbon can act as a nucleophile, participating in electrophilic substitution reactions. researchgate.net For instance, electrophilic aromatic substitution, such as halogenation, would be directed by the existing substituents. The combined electron-donating effects of the C-2 aminomethyl and C-5 ethyl groups are expected to activate the C-4 position towards electrophilic attack. In contrast, nucleophilic attack is generally favored at the C-2 position. ias.ac.in The thiazole ring's aromaticity ensures it can engage in various reactions, including those involving donor-acceptor interactions and oxidation. nih.gov

Table 1: Predicted Reactivity at Thiazole Ring Positions

| Ring Position | Substituent | Electronic Nature | Predicted Reactivity |

|---|---|---|---|

| C-2 | -CH₂NH₂ | Electron-deficient | Susceptible to nucleophilic attack ias.ac.in |

| C-4 | -H | Activated | Susceptible to electrophilic attack ias.ac.in |

Amination Reactions of the Methanamine Moiety and Formation of Imine and Amide Derivatives

The primary amine of the methanamine group is a key site of reactivity, readily undergoing nucleophilic attack on various electrophiles. This allows for the synthesis of a wide array of derivatives, including amides, ureas, and imines (Schiff bases).

Acylation of the amino group can be achieved using standard reagents like acyl chlorides or anhydrides, often in the presence of a base. For example, reacting 2-aminothiazole derivatives with acetic anhydride (B1165640) or benzoyl chloride yields the corresponding N-acetyl and N-benzoyl compounds. mdpi.com Similarly, reaction with isothiocyanates produces N-phenylthiourea derivatives. mdpi.com These amide-forming reactions are fundamental in medicinal chemistry for modifying a compound's properties. nih.gov

The primary amine can also condense with aldehydes and ketones to form imine derivatives. The formation of 2-arylideneamino-4-phenylthiazoles demonstrates this type of transformation on a similar thiazole scaffold. mdpi.com

Table 2: Examples of Reactions at the Methanamine Moiety

| Reagent Class | Specific Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acyl Halide | Benzoyl Chloride | Amide | mdpi.com |

| Anhydride | Acetic Anhydride | Amide | mdpi.com |

| Isothiocyanate | Phenyl Isothiocyanate | Thiourea | mdpi.com |

| Carboxylic Acid | Substituted Carboxylic Acids (with EDCI) | Amide | mdpi.com |

Cross-Coupling Reactions at the Thiazole Core for C-C, C-N, and C-S Bond Formation

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, provide powerful tools for modifying the thiazole core of this compound. To utilize these reactions, the thiazole ring typically requires prior functionalization, most commonly through halogenation (e.g., bromination or chlorination) at a reactive position like C-4.

Once a halo-thiazole derivative is formed, it can serve as a substrate in various cross-coupling reactions:

C-C Bond Formation: Suzuki, Stille, or Heck couplings can be employed to introduce new alkyl, aryl, or vinyl substituents.

C-N Bond Formation: Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl aminothiazoles.

C-S Bond Formation: Thiolation reactions, sometimes catalyzed by copper, can be used to form C-S bonds, leading to thioether derivatives. organic-chemistry.org

Recent advancements have highlighted photocatalytic methods for tandem C-S and C-N bond formation in the synthesis of thiazole derivatives, offering sustainable alternatives to traditional metal-catalyzed approaches. researchgate.netorganic-chemistry.org These strategies underscore the potential for extensive derivatization of the thiazole nucleus. rsc.org

Functional Group Interconversions Involving the Amino and Ethyl Substituents

The amino and ethyl groups of this compound can be chemically altered through various functional group interconversions, although some transformations may be challenging.

The primary amino group can be a substrate for alkylation reactions, for instance with methyl iodide, to yield secondary or tertiary amines. This modification can alter the compound's lipophilicity and basicity. While diazotization of primary aromatic amines is a common transformation, this reaction is notably difficult for 2-aminothiazoles under standard conditions. ias.ac.in

The ethyl group at C-5 is generally less reactive than the aminomethyl group. However, the carbon atom adjacent to the thiazole ring (the "benzylic-like" position) could potentially undergo oxidation under specific, controlled conditions to introduce a hydroxyl or carbonyl group, though this is not a commonly reported transformation for this specific structure.

Table 3: Potential Functional Group Interconversions

| Starting Group | Reagent/Condition | Resulting Group | Reference |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | Methyl Iodide | Secondary Amine (-CH₂NHCH₃) | |

| Primary Amine (-CH₂NH₂) | Hydrogen Peroxide | Nitro Group (-CH₂NO₂) |

Chemo-, Regio-, and Stereoselective Transformations of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: The primary amine of the methanamine moiety is significantly more nucleophilic and basic than the endocyclic thiazole nitrogen. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides will selectively occur at the exocyclic amino group. This allows for the protection or functionalization of the amine without affecting the thiazole ring itself.

Regioselectivity: For electrophilic substitution reactions on the thiazole ring, the C-4 position is the most likely site of attack. This is due to the activating and directing effects of both the C-2 aminomethyl group and the C-5 ethyl group. For example, bromination of 5-methylthiazole (B1295346) yields the 2-bromo derivative, but a strong electron-donating group at C-5 can also activate the C-4 position. ias.ac.in

Stereoselectivity: The parent molecule is achiral. Stereoselectivity becomes relevant if a chiral center is introduced during a reaction. For instance, the reduction of an imine formed from the primary amine could create a new stereocenter. The synthesis of such derivatives could be controlled using chiral reducing agents or catalysts to favor one enantiomer or diastereomer over another. It has been noted in related syntheses that racemization can occur under certain conditions, such as during the aromatization step of thiazole ring construction, which highlights the importance of controlling stereochemistry. nih.gov

Applications of 5 Ethyl 1,3 Thiazol 2 Yl Methanamine As a Versatile Chemical Building Block

Design and Synthesis of Complex Heterocyclic Systems Utilizing the Thiazole (B1198619) Scaffold

The inherent reactivity of the aminomethyl and thiazole moieties in (5-Ethyl-1,3-thiazol-2-yl)methanamine makes it an ideal precursor for constructing intricate heterocyclic systems. The primary amine group readily participates in condensation reactions, such as the formation of Schiff bases with aldehydes. These resulting imines can be valuable intermediates for further synthetic transformations or for creating metal complexes.

Furthermore, the compound can undergo cyclization reactions to form fused ring systems. For instance, condensation with β-ketoesters leads to the formation of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a class of compounds explored for their biological activities. The thiazole ring itself is a cornerstone in medicinal chemistry, often combined with other heterocyclic rings like 1,3,4-thiadiazole, pyrimidine, or pyrazole (B372694) to enhance biological effects through synergistic action. nih.govmdpi.comnih.gov The synthesis of fused pyranochromenes incorporating a thiazole ring from thiazole-based precursors highlights the utility of this scaffold in multi-component reactions to build molecular complexity. researchgate.net This approach of using a core scaffold to generate a library of diverse structures is a key strategy in modern drug discovery and materials science. mdpi.comump.edu.pl

Table 1: Examples of Heterocyclic System Synthesis

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, EtOH, reflux | N-Benzylidene-(5-ethyl-1,3-thiazol-2-yl)methanamine | |

| Heterocycle Formation | Ethyl acetoacetate, Piperidine, MW irradiation | Thiazolo[4,5-d]pyrimidine-7-one |

Role in the Development of New Materials and Organic Optoelectronic Devices (e.g., OLEDs, Photovoltaics, LEDs)

The thiazole motif is increasingly recognized for its potential in materials science, particularly in the field of organic electronics. Fused heterocyclic systems derived from thiazole precursors, such as thiazolo[5,4-d]thiazoles (TzTz), are of particular interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com

The appeal of these molecules stems from their rigid, coplanar backbone, which creates an extended π-conjugated system. mdpi.com This electronic structure is crucial for efficient charge transport, a fundamental requirement for semiconductor materials. Moreover, the electron-deficient nature of the sp² hybridized nitrogen atoms within the thiazole rings imparts high oxidative stability to the molecule. mdpi.com This stability is a critical factor for the longevity and performance of organic electronic devices. While this compound is a foundational building block, its derivatives are being explored to create these advanced materials with specific optical and electronic properties.

Application in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The structure of this compound is well-suited for use as a ligand in coordination chemistry. The nitrogen atom of the primary amine and the nitrogen atom within the thiazole ring can both act as donor sites, allowing the molecule to chelate to metal ions. This ability to form stable complexes with metals is the basis for its application in designing new catalysts and therapeutic agents.

For example, it has been shown to react with copper(II) chloride to form square-planar complexes and can also bind to zinc ions, mimicking the active sites of some metalloenzymes. The combination of thiazole and other heterocyclic fragments, such as 1,3,4-thiadiazole, can also produce effective chelating ligands for various transition metals, including Cr(III) and Ni(II). nih.govjmchemsci.com The resulting organometallic complexes can possess unique catalytic or electronic properties determined by the coordination geometry and the nature of the metal center.

Table 2: Coordination Chemistry Examples

| Metal Ion | Coordination Atoms | Potential Application | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Thiazole N, Amine N | Anticancer screening |

Precursor for Advanced Organic Synthesis and Scaffold Diversity Generation

This compound is an excellent starting material for generating scaffold diversity, a process where a core molecular structure is systematically modified to produce a library of related compounds. uni.lu The amine group and the thiazole ring offer multiple points for chemical modification.

The amine group can be oxidized to a nitro group or can undergo reactions like N-methylation. uni.lu The thiazole ring itself is electron-rich and can undergo electrophilic substitution reactions, primarily at the 4-position. Documented modifications include nitration using a nitric acid/sulfuric acid mixture and halogenation with bromine in acetic acid. These substituted derivatives, such as the 4-bromo derivative, serve as valuable intermediates for further complexity-building reactions like Suzuki-Miyaura cross-coupling. Additionally, the entire thiazole ring can be reduced to a thiazolidine (B150603) under catalytic hydrogenation, which significantly alters the electronic properties and three-dimensional shape of the scaffold. nih.gov These varied transformations allow chemists to fine-tune the steric and electronic properties of the molecule for specific applications.

Table 3: Reactions for Scaffold Diversity Generation

| Reaction Type | Reagent/Conditions | Product | Utility | Reference |

|---|---|---|---|---|

| Amine Oxidation | Hydrogen peroxide, Acetic acid | (5-Ethyl-1,3-thiazol-2-yl)nitromethane | Intermediate for explosives research | |

| Ring Reduction | H₂ (1 atm), Pd/C, ethanol | 5-Ethyl-thiazolidine-2-methanamine | Bioactive scaffold | |

| Ring Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-5-ethyl-1,3-thiazol-2-yl-methanamine | Precursor for amino derivatives |

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1,3 Thiazol 2 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For (5-Ethyl-1,3-thiazol-2-yl)methanamine, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR techniques such as COSY, HSQC, and HMBC would reveal intricate connectivity and spatial relationships.

In the ¹H NMR spectrum of this compound, distinct signals for the ethyl, methanamine, and thiazole (B1198619) protons are expected. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern indicating their coupling. The methanamine (CH₂-NH₂) protons would likely appear as a singlet, though this can be broadened by quadrupole effects from the nitrogen atom and may exchange with deuterium (B1214612) oxide (D₂O). The lone proton on the thiazole ring (H-4) is anticipated to appear as a singlet in the aromatic region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons of the thiazole ring are expected to resonate at lower field compared to the aliphatic carbons of the ethyl group. Research on various thiazole derivatives, such as those synthesized by Shuvalov et al., demonstrates the power of ¹H and ¹³C NMR in confirming the successful synthesis and structure of complex thiazole-containing systems. beilstein-journals.org For example, in the analysis of related thiazole compounds, the thiazole ring protons and carbons are readily identified by their characteristic chemical shifts. rsc.orgmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 |

| CH₂ (ethyl) | ~2.8 | Quartet | ~7 |

| CH₂ (methanamine) | ~4.0 | Singlet | - |

| NH₂ | ~1.7 (broad) | Singlet | - |

| H-4 (thiazole) | ~7.2 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~25 |

| CH₂ (methanamine) | ~45 |

| C4 (thiazole) | ~140 |

| C5 (thiazole) | ~135 |

| C2 (thiazole) | ~170 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₀N₂S, the expected monoisotopic mass is approximately 142.056 Da. biosynth.comuni.lu

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. Electron ionization (EI) would likely lead to extensive fragmentation, providing valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event would be the loss of the ethyl group (•CH₂CH₃) from the thiazole ring, leading to a prominent ion. Another characteristic fragmentation would involve the cleavage of the C-C bond between the thiazole ring and the methanamine group.

Electrospray ionization (ESI), a softer ionization technique, would be expected to produce a strong protonated molecular ion [M+H]⁺ at m/z 143.064. uni.lu The fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments would further elucidate the structure. For instance, the loss of ammonia (B1221849) (NH₃) from the [M+H]⁺ ion is a plausible fragmentation pathway for the methanamine moiety. The PubChem entry for (5-ethyl-1,3-thiazol-2-yl)methylamine, a closely related derivative, provides predicted collision cross section (CCS) values for various adducts, which can be a useful parameter in structural characterization. uni.lu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [M]⁺ | Molecular Ion |

| 143 | [M+H]⁺ | Protonated Molecular Ion |

| 127 | [M-CH₃]⁺ | Loss of a methyl radical |

| 113 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 99 | [M-CH₂NH₂]⁺ | Cleavage of the methanamine group |

| 126 | [M+H-NH₃]⁺ | Loss of ammonia from the protonated ion |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For a crystal structure of this compound, one would expect the thiazole ring to be essentially planar. Studies on other thiazole-containing compounds, such as ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, reveal that the thiazole ring system provides a rigid scaffold. nih.gov The ethyl group would likely adopt a staggered conformation to minimize steric strain.

A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the aminomethyl group. The NH₂ group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions play a significant role in stabilizing the crystal lattice. The analysis of the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole highlights the importance of non-classical intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions in the packing of thiazole derivatives. nih.gov

Table 4: Expected Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Thiazole Ring | Planar |

| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···π interactions |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are highly useful for identifying functional groups and analyzing bonding characteristics.

In the FT-IR spectrum of this compound, characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds would be observed. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methanamine groups would be found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are anticipated in the 1500-1650 cm⁻¹ region.

The Raman spectrum would provide complementary information, particularly for the non-polar bonds and the thiazole ring vibrations. The symmetric stretching of the C-S bond within the thiazole ring would likely give a discernible Raman signal. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed assignment of all vibrational modes. For instance, a study on 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione utilized FT-IR and FT-Raman spectroscopy in conjunction with DFT calculations to perform a detailed interpretation of the vibrational spectra. doi.org This approach allows for a thorough understanding of the molecular vibrations. nih.gov

Table 5: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -NH₂ | N-H Stretch | 3300-3500 | Medium |

| -CH₃, -CH₂- | C-H Stretch | 2850-2960 | Strong |

| Thiazole | C=N Stretch | ~1630 | Medium |

| Thiazole | C=C Stretch | ~1550 | Strong |

| Thiazole | Ring Breathing | - | Strong |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral derivatives)

This compound itself is not chiral. However, if derivatives are synthesized that introduce a chiral center, for example, by substitution on the methanamine carbon or the ethyl group, then chiroptical spectroscopy becomes a vital analytical tool. Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) are used to determine the enantiomeric purity and absolute configuration of chiral molecules.

The application of these techniques would be crucial for the characterization of enantiomerically pure derivatives of this compound. The sign and magnitude of the specific rotation obtained from polarimetry would indicate the enantiomeric excess. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide more detailed structural information. The Cotton effects observed in the CD spectrum, corresponding to the electronic transitions of the chromophores in the molecule (such as the thiazole ring), can be correlated with the absolute configuration of the stereocenter, often with the aid of quantum chemical calculations.

While no direct examples of chiroptical studies on chiral derivatives of this compound were found, the principles remain broadly applicable to any such compounds that may be synthesized in the future.

Computational and Theoretical Investigations of 5 Ethyl 1,3 Thiazol 2 Yl Methanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (5-Ethyl-1,3-thiazol-2-yl)methanamine. These calculations can elucidate the molecule's geometric and electronic structure. For similar thiazole (B1198619) compounds, DFT calculations are often performed using basis sets such as B3LYP/6–311 + g(2d,p) to achieve a balance between accuracy and computational cost.

An optimized molecular structure from DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic transitions.

Furthermore, a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the molecule. This map illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom of the primary amine group and the nitrogen within the thiazole ring are expected to be regions of negative potential, indicating their role in hydrogen bonding and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Note: This table contains illustrative data based on typical DFT outputs for similar heterocyclic compounds, as specific published values for this molecule are not available.)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the ethyl and methanamine side chains in this compound necessitates a thorough conformational analysis. This process identifies the most stable three-dimensional arrangements of the molecule.

Molecular Mechanics (MM) methods are typically used first to rapidly scan the potential energy surface by rotating the molecule's single bonds. This scan helps to identify low-energy conformers. Subsequently, more computationally intensive Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic movements over time, providing a dynamic view of the molecule's conformational landscape and the transitions between different stable states.

The results of these simulations are often visualized as an energy landscape, a plot of potential energy versus the rotational angles of the key dihedral bonds. The valleys in this landscape correspond to stable conformers (energy minima), while the peaks represent the energy barriers (transition states) that must be overcome for conformational change. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets.

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational methods are invaluable for predicting the chemical reactivity of this compound. The electronic properties derived from DFT calculations, such as the energies and distributions of HOMO and LUMO, are direct inputs for this analysis.

Reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the specific atoms most susceptible to electrophilic, nucleophilic, or radical attack. For instance, the primary amine group is an expected site for nucleophilic reactions like alkylation and acylation.

Computational chemistry can also model entire reaction pathways. By locating the transition state structure for a proposed reaction and calculating its energy relative to the reactants, the activation energy can be determined. This allows for a theoretical assessment of the reaction's feasibility and rate. For example, modeling the acylation of the amine group would involve calculating the energy profile as the acylating agent approaches and forms a new bond, helping to elucidate the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties and Theoretical Design

QSAR and QSPR models are statistical tools used to correlate a molecule's structural features with its biological activity or physicochemical properties, respectively. For thiazole derivatives, QSAR studies have been employed to design and predict the efficacy of new compounds as potential therapeutic agents, such as anticancer agents that inhibit specific receptor tyrosine kinases.

The development of a QSAR model for a series of analogs of this compound would involve several steps:

Data Set Assembly : A collection of structurally similar molecules with measured biological activity (e.g., minimum inhibitory concentration) is required.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each molecule. These can be electronic (e.g., partial charges), topological (e.g., molecular connectivity indices), or physicochemical (e.g., XlogP, a measure of lipophilicity).

Model Generation : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create a mathematical equation linking the descriptors to the activity.

Validation : The model's predictive power is rigorously tested to ensure its reliability.

Such models are powerful for the theoretical design of new, more potent derivatives by predicting their activity before they are synthesized.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Physicochemical | XlogP (Predicted) | Lipophilicity/hydrophobicity. |

| Topological | Topological Polar Surface Area (TPSA) | Molecular surface area from polar atoms; relates to membrane permeability. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability. |

| Geometrical | Molecular Volume | The overall size of the molecule. |

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and solubility. Computational analysis of crystal packing reveals the non-covalent interactions that govern how molecules arrange themselves in a crystal lattice.

In addition, the total interaction energy within a molecular cluster can be calculated and broken down into its components: electrostatic, polarization, dispersion, and repulsion. This provides a quantitative understanding of the forces that provide cohesion in the crystal, which is crucial for polymorphism prediction and materials design.

Table 3: Illustrative Hirshfeld Surface Contact Contributions for a Heterocyclic Amine (Note: Data is representative of typical findings for similar molecules as seen in crystallographic studies.)

| Intermolecular Contact Type | Typical Percentage Contribution |

|---|---|

| H···H | ~40% |

| N···H / H···N | ~15% |

| S···H / H···S | ~15% |

| C···H / H···C | ~10% |

| Other (e.g., C···C, N···S) | ~20% |

Future Perspectives and Emerging Research Directions for 5 Ethyl 1,3 Thiazol 2 Yl Methanamine

Development of Novel Organocatalytic and Metal-Catalyzed Transformations

The inherent structural features of (5-Ethyl-1,3-thiazol-2-yl)methanamine, namely the primary amine and the thiazole (B1198619) ring, make it a promising candidate for the development of novel catalytic systems. The nitrogen and sulfur heteroatoms in the thiazole ring can act as coordination sites for metal centers, while the aminomethyl group provides a handle for derivatization into chiral ligands or organocatalysts.

Future research is anticipated to explore the use of this compound as a ligand in a variety of metal-catalyzed reactions. For instance, its derivatives could be employed in asymmetric catalysis, a field that heavily relies on the design of novel chiral ligands. The development of rhodium or iridium complexes incorporating ligands derived from this methanamine could lead to efficient catalysts for asymmetric hydrogenation or C-H activation reactions. The ethyl group at the 5-position of the thiazole ring can also be exploited to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

In the realm of organocatalysis, the primary amine functionality of this compound can be utilized to construct novel amine-based catalysts. These catalysts could be designed to promote a wide range of organic transformations, such as Michael additions, aldol reactions, and Mannich reactions. The thiazole moiety, in this context, could play a crucial role in modulating the catalyst's reactivity and stereoselectivity through non-covalent interactions.

Table 1: Potential Metal-Catalyzed Reactions Employing this compound-Derived Ligands

| Reaction Type | Potential Metal Center | Anticipated Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | High enantioselectivity in the reduction of prochiral olefins and ketones. |

| Cross-Coupling Reactions | Palladium, Nickel | Efficient formation of C-C and C-N bonds with broad substrate scope. |

| C-H Activation | Ruthenium, Cobalt | Site-selective functionalization of unactivated C-H bonds. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing demand for rapid and efficient synthesis of chemical libraries for drug discovery and materials science has propelled the development of flow chemistry and automated synthesis platforms. The physical and chemical properties of this compound and its derivatives are expected to be amenable to these high-throughput technologies.

In flow chemistry, the continuous processing of reactants in microreactors offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved reaction control. Future studies will likely focus on developing continuous-flow processes for the synthesis and derivatization of this compound. This could involve the telescoped synthesis of the core structure followed by in-line functionalization to generate a library of diverse molecules. The ability to precisely control reaction parameters in a flow setup will be instrumental in optimizing reaction conditions and maximizing yields.

Automated synthesis platforms, which often rely on solid-phase or solution-phase parallel synthesis, could also benefit from the incorporation of this compound as a building block. Its primary amine allows for straightforward attachment to solid supports or scavenger resins, facilitating purification and downstream manipulations. The development of robust protocols for the automated synthesis of thiazole-containing compound libraries will accelerate the discovery of new molecules with desired biological or material properties.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The unique combination of a hydrogen-bonding amine group and a potentially coordinating thiazole ring in this compound makes it an attractive candidate for the construction of novel supramolecular architectures.

Research in this area is expected to investigate the self-assembly of this compound and its derivatives into well-defined nanostructures, such as gels, vesicles, or fibers. The interplay of hydrogen bonding, π-π stacking of the thiazole rings, and coordination with metal ions could be harnessed to control the morphology and properties of the resulting assemblies. For example, the introduction of long alkyl chains to the amine functionality could lead to the formation of amphiphilic molecules capable of self-assembling in aqueous media.

Furthermore, the thiazole ring can act as a recognition site for specific guest molecules, opening up possibilities for the development of novel sensors and host-guest systems. The binding of an analyte to the thiazole moiety could trigger a change in the supramolecular assembly, leading to a detectable signal, such as a change in fluorescence or color.

Computational Design and De Novo Synthesis of Advanced Thiazole-Based Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in-silico design of molecules with tailored properties. Future research on this compound will undoubtedly leverage these computational approaches to guide the synthesis of advanced thiazole-based architectures.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives, as well as to elucidate the mechanisms of reactions in which they are involved. This theoretical insight will be invaluable in the rational design of new catalysts, ligands, and functional materials. For instance, computational screening of virtual libraries of this compound derivatives could identify promising candidates for specific applications prior to their synthesis, thereby saving time and resources.

De novo design algorithms, which generate novel molecular structures based on a set of desired properties, could be used to create entirely new classes of thiazole-containing compounds with optimized performance. By combining computational design with automated synthesis, it will be possible to rapidly explore a vast chemical space and identify molecules with exceptional properties for applications in medicine, electronics, and materials science.

Table 2: Computationally Predicted Properties of this compound Derivatives for Targeted Applications

| Target Application | Key Predicted Property | Computational Method |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy, good charge transport | Time-Dependent DFT (TD-DFT) |

| Pharmaceutical Lead Compounds | Favorable binding affinity to a target protein | Molecular Docking, Molecular Dynamics |

| Selective Metal Ion Sensors | High binding energy and selectivity for a specific metal ion | DFT, Ab initio methods |

Contribution to Sustainable Chemistry through Bio-based Routes or Waste Minimization

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. Future research on this compound is expected to align with these principles by exploring bio-based synthetic routes and strategies for waste minimization.

The development of biocatalytic methods for the synthesis of the thiazole core or the introduction of the aminomethyl group would represent a significant step towards a more sustainable manufacturing process. Enzymes, operating under mild conditions in aqueous media, could offer a greener alternative to traditional synthetic methods that often rely on harsh reagents and organic solvents. The discovery or engineering of enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound will be a key research focus.

In addition to bio-based routes, the optimization of existing synthetic pathways to minimize waste generation will also be a priority. This could involve the development of atom-economical reactions that maximize the incorporation of reactant atoms into the final product, the use of recyclable catalysts, and the replacement of hazardous solvents with more environmentally benign alternatives. The integration of these sustainable practices will be crucial for the environmentally responsible production and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Ethyl-1,3-thiazol-2-yl)methanamine, and what reaction conditions are critical for yield optimization?

- Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, reacting 2-amino-5-ethylthiazole with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C, followed by purification via recrystallization from ethanol-DMF mixtures . Key parameters include maintaining pH 4–5 and temperatures of 80–100°C to prevent side reactions .

- Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm the ethyl and methanamine groups, mass spectrometry (MS) for molecular weight verification, and IR spectroscopy to identify amine and thiazole ring vibrations.

Q. What spectroscopic and crystallographic methods are suitable for structural elucidation of this compound?

- Spectroscopy : High-resolution MS and 2D NMR (COSY, HSQC) resolve connectivity between the thiazole ring and ethyl/methanamine substituents.

- Crystallography : For solid-state analysis, employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal X-ray diffraction (SCXRD) can resolve bond angles and packing interactions, though twinned data may require advanced refinement protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or unexpected reaction products during synthesis?

- Data Analysis : Use SHELXD for phase determination and SHELXE for density modification to address ambiguities in electron density maps. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm regiochemistry .

- Reaction Troubleshooting : If unexpected products arise (e.g., oxidation byproducts), analyze via LC-MS and TLC. Adjust reaction conditions (e.g., inert atmosphere, lower temperature) to suppress side reactions .

Q. What strategies optimize the compound’s stability and purity under varying storage conditions?

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Amine groups may require protection (e.g., acetylation) to prevent oxidation .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolates. Recrystallization from ethanol-DMF mixtures is effective for bulk purification .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Docking Studies : Utilize the InChI key (e.g., HBTFKHUVYSGFPW-UHFFFAOYSA-N for structural analogs ) to model interactions with biological targets (e.g., enzymes). Software like AutoDock Vina can simulate binding affinities.

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the thiazole ring) using Gaussian or ORCA. Compare with experimental data to validate mechanistic hypotheses .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.